molecular formula C16H12ClNO2 B3148544 5-(Benzyloxy)-1H-indole-2-carbonyl chloride CAS No. 64892-51-9

5-(Benzyloxy)-1H-indole-2-carbonyl chloride

Cat. No.: B3148544
CAS No.: 64892-51-9
M. Wt: 285.72 g/mol
InChI Key: HVDNCXNIPCTCCH-UHFFFAOYSA-N
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Description

5-(Benzyloxy)-1H-indole-2-carbonyl chloride: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The compound this compound is characterized by the presence of a benzyloxy group at the 5-position and a carbonyl chloride group at the 2-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzyloxy)-1H-indole-2-carbonyl chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 5-(Benzyloxy)-1H-indole. This can be achieved by the reaction of indole with benzyl alcohol in the presence of a suitable catalyst.

    Formation of the Carbonyl Chloride Group: The next step involves the introduction of the carbonyl chloride group at the 2-position of the indole ring. This can be accomplished by reacting 5-(Benzyloxy)-1H-indole with phosgene (carbonyl dichloride) under controlled conditions. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the efficiency of the process. The use of automated systems for the addition of reagents and the monitoring of reaction parameters can further improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Benzyloxy)-1H-indole-2-carbonyl chloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Oxidation and Reduction Reactions: The indole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.

    Coupling Reactions: The compound can also undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride byproduct.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the indole ring.

Major Products Formed

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Thioesters: Formed by the reaction with thiols.

    Coupled Products: Formed by coupling reactions with other aromatic or aliphatic groups.

Scientific Research Applications

5-(Benzyloxy)-1H-indole-2-carbonyl chloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system and cancer.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including natural products and bioactive compounds.

    Biological Studies: The compound is used in studies to investigate the biological activity of indole derivatives and their potential therapeutic applications.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Benzyloxy)-1H-indole: Lacks the carbonyl chloride group and is less reactive in nucleophilic substitution reactions.

    1H-Indole-2-carbonyl chloride: Lacks the benzyloxy group and has different reactivity and biological activity.

    5-Bromo-1H-indole-2-carbonyl chloride: Contains a bromine atom at the 5-position, which can influence its reactivity and biological properties.

Uniqueness

5-(Benzyloxy)-1H-indole-2-carbonyl chloride is unique due to the presence of both the benzyloxy group and the carbonyl chloride group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for the synthesis of a wide range of derivatives with diverse applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

5-phenylmethoxy-1H-indole-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-16(19)15-9-12-8-13(6-7-14(12)18-15)20-10-11-4-2-1-3-5-11/h1-9,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDNCXNIPCTCCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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